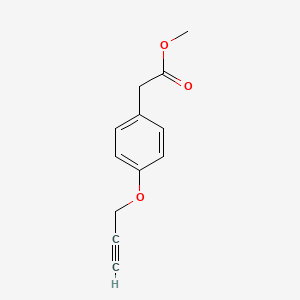

Methyl 4-(2-propyn-1-yloxy)-benzeneacetate

Description

The exact mass of the compound this compound is 204.078644241 g/mol and the complexity rating of the compound is 243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-prop-2-ynoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-8-15-11-6-4-10(5-7-11)9-12(13)14-2/h1,4-7H,8-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYFEVJNPRAYKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Systematic Nomenclature and Structural Features in Organic Chemistry

The formal IUPAC name for this compound is methyl 2-(4-(prop-2-yn-1-yloxy)phenyl)acetate. sigmaaldrich.com This systematic nomenclature precisely describes its molecular structure. The name can be deconstructed as follows:

methyl...acetate (B1210297) : This indicates a methyl ester functional group (–COOCH₃) attached to an acetic acid derivative.

phenyl : This refers to the benzene (B151609) ring (C₆H₅) that forms the core of the molecule.

2-(4-(...)-phenyl)acetate : This specifies that the acetate group is attached to the benzene ring, and the "2-" position is implied in the benzeneacetate structure. The "4-" indicates that another substituent is attached at the para position on the benzene ring, opposite to the acetate group.

prop-2-yn-1-yloxy : This describes the substituent at the para position. "Prop" indicates a three-carbon chain. "2-yn" signifies a carbon-carbon triple bond (an alkyne) starting at the second carbon of this chain. "1-yl" means the chain is attached to the rest of the molecule via the first carbon. "oxy" denotes an ether linkage (–O–) connecting the propargyl group to the benzene ring.

The key structural features of Methyl 4-(2-propyn-1-yloxy)-benzeneacetate are the methyl ester, the para-substituted benzene ring, the ether linkage, and the terminal alkyne. This combination of a rigid aromatic core with a flexible ether-linked side chain terminating in a reactive alkyne makes it a versatile molecule for synthetic chemists. The propargyl group, in particular, is highly valued for its ability to undergo a variety of transformations, including cycloaddition reactions. nih.govnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | methyl 2-(4-(prop-2-yn-1-yloxy)phenyl)acetate |

| CAS Number | 258331-62-3 |

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.23 g/mol |

| InChI Key | PEYFEVJNPRAYKN-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Historical Development and Significance of Benzeneacetate Derivatives

Benzeneacetic acid and its derivatives, also known as phenylacetic acids, are a class of compounds with a long and significant history in chemistry and pharmacology. The core structure is found in a variety of natural products and has been a foundational scaffold for the development of numerous synthetic compounds.

Historically, the discovery and synthesis of benzeneacetate derivatives have been closely linked to the study of plant hormones, where indole-3-acetic acid, a related heterocyclic analogue, plays a crucial role in plant growth. In medicinal chemistry, the phenylacetic acid moiety is a key component of several important drugs. For instance, it forms the structural basis for a class of non-steroidal anti-inflammatory drugs (NSAIDs).

The significance of benzeneacetate derivatives in contemporary research lies in their utility as versatile scaffolds. The benzene (B151609) ring and the acetic acid portion can be readily modified to create libraries of compounds for screening in drug discovery programs. The introduction of different functional groups onto the benzene ring allows for the fine-tuning of a molecule's electronic and steric properties, which can in turn influence its biological activity. The development of compounds like Methyl 4-(2-propyn-1-yloxy)-benzeneacetate represents a modern extension of this history, where the classical benzeneacetate scaffold is functionalized with a group designed for participation in highly efficient and specific chemical reactions, such as click chemistry. medchem101.combeilstein-journals.org

Mechanistic Investigations of Biological Activity Excluding Clinical and Safety Data

Molecular Target Identification and Receptor Interaction Profiling

There is currently no direct evidence to identify the specific molecular targets or to profile the receptor interactions of Methyl 4-(2-propyn-1-yloxy)-benzeneacetate.

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

No studies were found that have investigated the activity of this compound at any of the five muscarinic acetylcholine receptor subtypes (M1-M5). While other molecules containing a propargyl group have been synthesized and evaluated for muscarinic receptor activity, there is no data to suggest that this compound acts as a muscarinic antagonist.

Calcium Channel Modulation Pathways

Similarly, there is a lack of research on the effects of this compound on calcium channels. The diverse families of voltage-gated and ligand-gated calcium channels are critical in cellular signaling and are targets for many therapeutic agents. However, no studies have been published that assess the potential for this compound to modulate calcium influx or to interact with any specific calcium channel subunits.

Cellular and Subcellular Effects of the Compound

In the absence of molecular target identification, the cellular and subcellular effects of this compound remain speculative.

Influence on Smooth Muscle Contractility and Relaxation

No experimental data exists describing the influence of this compound on the contractility or relaxation of smooth muscle tissues. Such studies are fundamental in characterizing the pharmacological profile of a compound, but have not been reported for this molecule.

Modulation of Cellular Signaling Pathways (e.g., inflammatory pathways)

The effect of this compound on intracellular signaling cascades, such as those involved in inflammation or other key cellular processes, has not been documented. Research into its impact on second messenger systems like cyclic AMP (cAMP) or on the activity of protein kinases is absent from the scientific literature.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Due to the absence of any reported biological activity for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent on having a defined biological endpoint to measure how chemical modifications to the parent structure affect its potency and selectivity. Without this foundational data, the exploration of the chemical space around this scaffold for pharmacological activity has not been undertaken.

Rational Design and Synthesis of Bioactive Analogues

The rational design of analogues of this compound has been guided by the goal of optimizing its biological activity. This has involved the synthesis of derivatives with modifications to the aromatic ring, the acetate (B1210297) group, and the propargyl chain.

A common synthetic route to access these analogues starts from a substituted phenol (B47542), which can be alkylated with propargyl bromide to introduce the key propargyloxy functionality. For instance, the synthesis of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide, an analogue where the methyl acetate group is replaced by an acetamide (B32628), proceeds via the chemoselective N-acetylation of 4-aminophenol (B1666318), followed by reaction with propargyl bromide in the presence of a base like potassium carbonate. nih.gov

Similarly, the synthesis of various phenoxyacetic acid derivatives often begins with the corresponding substituted phenols. These are then reacted with an haloacetate, such as ethyl bromoacetate, in the presence of a base to form the ester, which can subsequently be hydrolyzed to the carboxylic acid. This approach allows for the introduction of a wide variety of substituents on the phenyl ring, enabling a thorough exploration of the SAR.

While specific, comprehensive studies on a large library of direct analogues of this compound are not extensively detailed in publicly available literature, the principles of analogue design can be inferred from studies on related structures. For example, in the development of aryloxyphenoxypropionate herbicides, a class of compounds with some structural similarities, the synthesis often involves the coupling of a substituted phenol with a haloalkanoate. mdpi.com This highlights a general strategy that can be applied to generate a library of analogues for biological screening.

The following table outlines representative analogues and the general synthetic strategies employed:

| Analogue Name | Modification from Parent Compound | General Synthetic Strategy |

| N-[4-(2-Propyn-1-yloxy)phenyl]acetamide | Replacement of methyl acetate with an acetamide group. | N-acetylation of 4-aminophenol followed by etherification with propargyl bromide. nih.gov |

| 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates | Replacement of the propargyl group with a substituted pyrimidine (B1678525) ring. | Reaction of hydroquinone (B1673460) with a substituted 2-chloropyrimidine, followed by reaction with a chloroacetate. mdpi.com |

Detailed research into the biological activities of a focused library of this compound analogues would be instrumental in elucidating the specific structural features that contribute to its bioactivity. Such studies would typically involve the systematic variation of substituents and functional groups and the subsequent evaluation of these new compounds in relevant biological assays. The data generated from these studies would be compiled into tables to clearly illustrate the structure-activity relationships, paving the way for the development of more potent and selective agents.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic and Molecular Structure Characterization

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules, DFT can be used to determine various properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

While no specific DFT studies on Methyl 4-(2-propyn-1-yloxy)-benzeneacetate were found, research on related structures, such as propargyl derivatives of 1,2,4-triazoles, has utilized DFT (specifically the B3LYP/6-311++G** level of theory) to calculate NMR chemical shifts and determine tautomeric stability nih.gov. Another study on the intramolecular hydroarylation of phenyl propargyl ether employed DFT to investigate the reaction mechanism and regioselectivity rsc.org. These examples highlight how DFT could be applied to this compound to understand its electronic properties, reactivity, and spectroscopic characteristics.

A hypothetical DFT analysis of this compound would likely involve geometry optimization to find the most stable three-dimensional structure. Following this, calculations of the molecular orbitals would reveal the distribution of electron density. The propargyl group, with its electron-rich triple bond, and the phenylacetate (B1230308) moiety, with its aromatic ring and ester group, would be key areas of interest for their contributions to the HOMO and LUMO.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific literature data is available.

The flexibility of the ether linkage and the ester side chain in this compound means that the molecule can adopt various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.

Studies on other flexible molecules, such as phenylacetate derivatives, have employed computational methods to predict the relative stabilities of different conformers nih.govresearchgate.net. These studies often combine quantum chemical calculations with methods to explore the potential energy surface. For this compound, a key area of conformational freedom would be the torsion angles around the C-O-C ether bond and the C-C bond of the acetate (B1210297) group. Understanding the preferred conformations would be a critical first step in any structure-based drug design effort.

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Should this compound be investigated as a potential ligand for a biological target, molecular dynamics (MD) simulations would be an invaluable tool. MD simulations provide a dynamic view of how a ligand interacts with its receptor over time.

MD simulations can be used to explore how a ligand like this compound fits into the binding site of a protein. This analysis can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. The simulation would also reveal the dynamic stability of the ligand-receptor complex, showing how the interactions evolve over nanoseconds or even microseconds.

In Silico Screening and Predictive Modeling

In silico screening involves computationally evaluating large libraries of compounds to identify those with a high probability of having a desired biological activity. If a particular activity were sought for derivatives of this compound, a virtual library could be created by computationally modifying its structure (e.g., by changing substituents on the phenyl ring).

These virtual compounds could then be docked into the binding site of a target protein, and their predicted binding affinities could be used to prioritize which compounds to synthesize and test experimentally. Predictive modeling, using techniques like Quantitative Structure-Activity Relationship (QSAR), could also be employed to build mathematical models that correlate the structural features of these derivatives with their predicted activity.

Virtual Ligand-Based and Structure-Based Drug Design Approaches

There are no available research articles or reports detailing the use of virtual ligand-based or structure-based drug design approaches for this compound. Consequently, there are no published data on molecular docking studies, pharmacophore modeling, or quantitative structure-activity relationship (QSAR) analyses involving this compound.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

No computational studies predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have been found in the scientific literature. Therefore, there are no data tables with predicted ADME parameters such as lipophilicity, aqueous solubility, blood-brain barrier penetration, or metabolic stability for this compound.

Advanced Applications in Chemical and Material Science

Applications in Synthetic Organic Chemistry

The presence of a reactive propargyl group makes Methyl 4-(2-propyn-1-yloxy)-benzeneacetate a valuable precursor and building block in the synthesis of complex organic molecules. Its utility spans from the construction of intricate molecular frameworks to the development of novel synthetic strategies.

Role as a Precursor or Building Block in Complex Molecule Synthesis

This compound serves as a key starting material for the synthesis of more complex molecules through various chemical reactions targeting its terminal alkyne functionality. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example of its application. organic-chemistry.orgbeilstein-journals.orgresearchgate.netnih.govnih.gov This reaction allows for the direct attachment of the propargyl group to other aromatic or unsaturated systems, thereby extending the carbon skeleton and creating new carbon-carbon bonds. The resulting products can be precursors to a wide array of complex natural products and pharmaceutical intermediates. nih.gov

Furthermore, the alkyne group can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct heterocyclic and carbocyclic ring systems. rsc.orgnih.govresearchgate.netresearchgate.net These reactions are fundamental in the synthesis of diverse molecular architectures found in biologically active compounds. The ability to introduce the phenoxyacetate moiety into these complex structures via this building block approach is of significant interest in medicinal chemistry and drug discovery.

Development of New Synthetic Methodologies Utilizing its Unique Functionalities

The unique combination of a terminal alkyne and a methyl ester within the same molecule allows for the development of novel synthetic methodologies. For instance, the propargyl group can be utilized in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach offers a highly efficient and atom-economical route to diverse molecular scaffolds.

Additionally, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used for further derivatization, such as amidation or esterification, to introduce additional functional groups or link to other molecules. This dual functionality enables the sequential or orthogonal modification of the molecule, providing a versatile platform for the synthesis of libraries of compounds for screening purposes in drug discovery and materials science.

Exploration in Materials Science

The terminal alkyne group of this compound is a key feature that enables its use in the rapidly growing field of materials science, particularly in polymer chemistry and the design of advanced functional materials.

Polymer Chemistry: Incorporation into Macromolecular Architectures

This compound can be utilized as a monomer in the synthesis of polymers with tailored properties. The terminal alkyne is particularly amenable to "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new materials. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that can be used to polymerize this monomer with azide-functionalized co-monomers, leading to the formation of polytriazoles. afinitica.com This method allows for the creation of well-defined polymer architectures, including linear polymers, block copolymers, and star polymers. uliege.be

The incorporation of the phenoxyacetate moiety into the polymer backbone or as a pendant group can impart specific properties to the resulting macromolecule, such as altered solubility, thermal stability, or the potential for further functionalization. Anionic polymerization of methacrylate monomers containing alkyne groups has also been explored, offering another route to polymers with well-defined structures. afinitica.com

| Polymerization Technique | Co-monomer Functionality | Resulting Polymer Architecture | Potential Properties |

| Click Chemistry (CuAAC) | Di-azide or multi-azide | Polytriazoles, cross-linked networks | Tunable solubility, thermal stability |

| Radical Polymerization | Vinyl monomers | Copolymers with pendant alkyne groups | Functionalizable materials |

| Anionic Polymerization | Methacrylates | Well-defined block copolymers | Controlled molecular weight and dispersity |

Functional Materials Design: Integration into Advanced Systems

The ability to incorporate this compound into polymers and other materials opens up possibilities for the design of advanced functional systems. For instance, the resulting polymers could be used as coatings, adhesives, or in the fabrication of membranes with specific functionalities. The phenoxyacetate group, being structurally similar to some biologically active molecules, could be exploited to create biocompatible or biodegradable materials for biomedical applications.

Furthermore, the alkyne group on the surface of a material can be used as a handle for post-functionalization via click chemistry. This allows for the attachment of a wide range of molecules, including fluorescent dyes, biomolecules, or nanoparticles, to tailor the surface properties of the material for specific applications, such as sensing, imaging, or targeted drug delivery.

Potential in Agrochemical Research and Development

The phenoxyacetic acid scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial herbicides belonging to this class of compounds. nih.govmdpi.comscielo.brnih.gov These herbicides typically function as synthetic auxins, disrupting plant growth processes. nih.gov The structural similarity of this compound to these known herbicides suggests its potential for development as a new agrochemical agent.

Research into aryloxyphenoxypropionates, a related class of herbicides, has shown that the introduction of various substituents on the phenoxy ring can significantly influence their biological activity. researchgate.net The propargyl ether group at the 4-position of the phenyl ring in this compound represents a unique structural modification that could lead to novel modes of action or improved herbicidal efficacy.

Screening of compound libraries is a common strategy in the search for new agrochemicals. lifechemicals.com Given its chemical tractability and the known bioactivity of the phenoxyacetic acid core, this compound and its derivatives are promising candidates for inclusion in such screening programs to identify new lead compounds for the development of next-generation herbicides. The alkyne functionality also provides a convenient point for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.

| Compound Class | Known Agrochemical Activity | Structural Feature of Interest | Potential Advantage |

| Phenoxyacetic acids | Herbicidal (synthetic auxins) nih.govmdpi.comscielo.br | Propargyl ether at 4-position | Novel mode of action, improved efficacy |

| Aryloxyphenoxypropionates | Herbicidal (ACCase inhibitors) researchgate.net | Phenylacetate (B1230308) with alkyne moiety | Potential for broad-spectrum weed control |

Investigation as a Fungicidal or Herbicidal Agent

The structural components of this compound suggest a plausible, yet unproven, basis for investigation into its potential as a fungicide or herbicide. The presence of the propargyl ether group is of particular interest, as this functional group is a key feature in some commercially successful fungicides.

For instance, the fungicide mandipropamid contains a propargyloxy moiety and is known for its high efficacy against oomycete pathogens, which cause diseases like late blight in potatoes and tomatoes and downy mildew in grapes. nih.gov The propargyl group in these contexts is often crucial for the molecule's ability to bind to its target site within the fungus, thereby inhibiting its growth. The exploration of novel compounds containing the propargyloxy group, such as in N-2-(3-methoxy-4-propargyloxy)phenethyl amides, has led to the development of potent anti-oomycetic agents. nih.gov This precedent suggests that this compound could be a candidate for synthesis and screening programs aimed at discovering new fungicides.

Similarly, the benzeneacetate portion of the molecule is found in various herbicides. For example, aryloxyphenoxypropionates are a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. While this compound does not belong to this specific class, the general structure of a substituted benzene (B151609) ring linked to an acetic acid derivative is a common motif in herbicide chemistry. The herbicidal activity of such compounds often depends on the specific substitution patterns on the benzene ring and the nature of the ester group, which influence the molecule's uptake, translocation, and interaction with the target enzyme in weeds.

Given the absence of direct studies, the fungicidal and herbicidal potential of this compound remains speculative. A systematic investigation would be required to determine if this compound exhibits any significant biological activity against common plant pathogens or weeds. Such research would involve in vitro and in vivo screening against a panel of target organisms.

Table 1: Fungicidal and Herbicidal Potential of Structural Moieties in this compound

| Structural Moiety | Potential Agrochemical Role | Examples in Known Agrochemicals |

| Propargyl Ether | Fungicidal | Mandipropamid nih.gov |

| Benzeneacetate | Herbicidal | Aryloxyphenoxypropionates (related structure) |

Chemical Degradation and Environmental Fate Studies in Agrochemical Contexts

Should this compound be considered for agrochemical use, understanding its environmental fate would be critical. The primary processes governing the environmental fate of a pesticide are degradation (microbial and chemical), transfer (adsorption, runoff, leaching), and uptake by organisms. nih.gov

Chemical Degradation:

The degradation of this compound in the environment would likely proceed through several pathways. One of the primary initial steps would be the hydrolysis of the methyl ester group to form 4-(2-propyn-1-yloxy)-benzeneacetic acid. This reaction can be abiotic (chemical hydrolysis) or biotic (mediated by microbial esterases). The rate of hydrolysis is dependent on soil and water pH, temperature, and microbial activity. researchgate.net

The ether linkage is generally more stable than the ester linkage but can also be subject to microbial degradation. Microorganisms in soil and water possess diverse enzymatic systems capable of cleaving ether bonds, although this process is typically slower than ester hydrolysis. nih.gov The propargyl group may also undergo transformation, potentially through oxidation or reduction reactions mediated by soil microorganisms.

Environmental Fate:

The mobility of this compound and its degradation products in the environment is influenced by their physicochemical properties, such as water solubility and soil adsorption coefficient (Koc). The parent compound, being an ester, is expected to have moderate hydrophobicity and thus a tendency to adsorb to soil organic matter. This adsorption would reduce its potential for leaching into groundwater but could increase its persistence in the soil. nih.gov

The primary degradation product, 4-(2-propyn-1-yloxy)-benzeneacetic acid, would be more water-soluble and less adsorbed to soil, making it more mobile and potentially susceptible to leaching. The ultimate environmental fate would involve the complete mineralization of the compound to carbon dioxide, water, and inorganic ions by soil microorganisms. nih.gov

Table 2: Predicted Environmental Fate Processes for this compound

| Process | Predicted Pathway/Outcome | Key Influencing Factors |

| Degradation | ||

| Ester Hydrolysis | Formation of 4-(2-propyn-1-yloxy)-benzeneacetic acid | pH, temperature, microbial esterases researchgate.net |

| Ether Cleavage | Slower microbial degradation of the ether bond | Microbial populations and enzymatic activity nih.gov |

| Mineralization | Complete breakdown to CO2, H2O, and ions | Overall microbial activity nih.gov |

| Transfer | ||

| Soil Adsorption | Parent compound likely to adsorb to organic matter | Soil organic matter content, clay content |

| Leaching | Primary acid metabolite may be more prone to leaching | Water solubility, soil type, rainfall/irrigation |

It is important to reiterate that this analysis is predictive and based on the chemical structure of this compound and the known behavior of related compounds. Rigorous experimental studies would be necessary to confirm these potential applications and to fully characterize its environmental fate.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. google.comgoogle.com These technologies can be instrumental in unlocking the potential of Methyl 4-(2-propyn-1-yloxy)-benzeneacetate.

Predictive Modeling: AI algorithms, particularly quantitative structure-activity relationship (QSAR) models, can be trained on datasets of compounds with similar structural features to predict the biological activity of this compound. researchgate.net For instance, given that structurally related compounds have been investigated as phosphodiesterase type 10A (PDE10A) inhibitors, AI models could predict the binding affinity of this specific molecule to PDE10A, guiding its prioritization for further studies. google.com

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties. By inputting desired parameters such as enhanced potency, reduced off-target effects, or improved metabolic stability, these models can propose new chemical structures for synthesis and testing.

Synthesis Prediction: AI tools can also aid in planning the most efficient synthetic routes for this compound and its analogs, potentially reducing the time and resources required for their preparation.

A hypothetical application of AI in the optimization of this compound is presented in the table below:

| AI/ML Application | Objective | Potential Outcome for this compound |

| Predictive QSAR | Identify potential biological targets | Prediction of high binding affinity to PDE10A, suggesting a role in treating neurodegenerative diseases. |

| Generative Chemistry | Design novel, more potent analogs | Generation of a virtual library of 1,000 new compounds with predicted higher efficacy and better safety profiles. |

| Retrosynthesis Prediction | Optimize the chemical synthesis process | Identification of a novel, three-step synthesis pathway with a 20% increase in overall yield. |

Development of Novel High-Throughput Screening and Analytical Platforms

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. For this compound, the development and application of novel HTS platforms would be a critical step in its evaluation.

Target-Based Screening: If a biological target is predicted by AI models (e.g., PDE10A), an HTS campaign can be designed to experimentally validate this prediction. This would involve developing a robust biochemical or cell-based assay to measure the compound's inhibitory activity against the target enzyme.

Phenotypic Screening: Alternatively, phenotypic screening assays can be employed to identify the effects of this compound in a more holistic, system-based manner. For example, its effect on neuronal cell health or morphology could be assessed using high-content imaging, which could reveal unexpected therapeutic potentials.

The data generated from such a screening campaign could be structured as follows:

| Screening Platform | Assay Type | Parameter Measured | Hypothetical Result for this compound |

| Biochemical HTS | PDE10A Inhibition Assay | IC50 (half-maximal inhibitory concentration) | 500 nM |

| Cell-Based HTS | Neuronal Viability Assay | % increase in cell survival under oxidative stress | 30% |

| High-Content Imaging | Neurite Outgrowth Assay | Average neurite length | 25% increase compared to control |

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique chemical structure of this compound, featuring a terminal alkyne group, makes it an ideal candidate for cross-disciplinary research, particularly at the interface of chemistry, biology, and materials science.

Click Chemistry and Bioconjugation: The propargyl group is one of the key functional groups used in "click chemistry," a set of powerful and reliable reactions for joining molecules together. This opens up the possibility of using this compound as a building block for creating more complex molecules. For example, it could be "clicked" onto a fluorescent dye to create a chemical probe for imaging its biological target within cells, or attached to a polymer to create a new functional material.

Drug Delivery Systems: The phenylacetate (B1230308) moiety has been explored in the context of drug design. By combining this with the click-functionalizable alkyne, this compound could serve as a linker molecule for attaching drugs to targeted delivery systems, such as nanoparticles or antibodies.

Materials Science Applications: The rigid structure of the benzene (B151609) ring combined with the reactive alkyne group could be exploited in the development of novel polymers or organic electronic materials. The synthesis of related compounds, such as pyrimidinyloxyphenoxypropionates, has been detailed in the literature and could provide a template for creating new polymers from this core structure.

An overview of potential cross-disciplinary applications is provided below:

| Discipline | Application | Description |

| Chemical Biology | Chemical Probes | Synthesis of a fluorescently-labeled version to visualize its subcellular localization and interaction with target proteins. |

| Medicinal Chemistry | Prodrug Development | Modification of the ester group to improve pharmacokinetic properties, which is then cleaved in vivo to release the active compound. |

| Materials Science | Polymer Synthesis | Use as a monomer in polymerization reactions to create novel materials with unique optical or electronic properties. |

Q & A

What synthetic strategies are optimal for preparing Methyl 4-(2-propyn-1-yloxy)-benzeneacetate, and how can reaction conditions be optimized?

Basic Question

The synthesis typically involves propargylation of a phenolic precursor (e.g., methyl 4-hydroxybenzeneacetate) using propargyl bromide under basic conditions (e.g., K₂CO₃ in acetone). Critical parameters include temperature (60–80°C), solvent polarity, and stoichiometric control to minimize side reactions like O- vs. N-alkylation . Protecting group strategies (e.g., acetyl for ester stability) may enhance regioselectivity . Post-synthesis, column chromatography (silica gel, hexane/EtOAc) is recommended for purification.

Advanced Question

For multi-step routes involving Sonogashira coupling or click chemistry, palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide can mediate alkyne-aryl bond formation. Kinetic studies using HPLC tracking (C18 columns, UV detection at 254 nm) help optimize reaction progress and identify intermediates . Design of Experiments (DoE) methodologies can systematically evaluate variables like catalyst loading and solvent choice (DMF vs. THF) to maximize yield (>80%) .

How can the structural integrity and purity of this compound be validated?

Basic Question

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the propargyloxy group (δ ~4.7 ppm for –OCH₂C≡CH) and ester carbonyl (δ ~170 ppm in ¹³C). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 219.066) . Purity ≥95% is achievable via HPLC (reverse-phase C18, acetonitrile/water gradient) with retention time consistency .

Advanced Question

X-ray crystallography (using SHELX-97 for refinement) resolves stereoelectronic effects of the propargyloxy moiety on molecular packing . For trace impurities, LC-MS/MS identifies byproducts (e.g., hydrolyzed acetic acid derivatives). Differential Scanning Calorimetry (DSC) assesses crystallinity and polymorphic stability .

What methodologies are suitable for investigating the thermal decomposition kinetics of this compound?

Advanced Question

Non-isothermal thermogravimetric analysis (TGA) under nitrogen atmosphere determines decomposition onset (~200°C) and activation energy via Flynn-Wall-Ozawa method. Complementary pyrolysis-GC/MS identifies volatile fragments (e.g., CO₂, acetylene) to propose degradation pathways . Accelerated Rate Calorimetry (ARC) evaluates self-heating risks under adiabatic conditions, critical for safe scale-up .

How does the propargyloxy substituent influence the compound’s bioactivity compared to other benzeneacetate derivatives?

Advanced Question

Structure-activity relationship (SAR) studies compare this compound with analogs like fenvalerate (a pyrethroid insecticide with α-isopropyl substitution). The propargyloxy group’s electron-withdrawing nature enhances electrophilic reactivity, potentially increasing binding to biological targets (e.g., acetylcholinesterase). In vitro assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking (AutoDock Vina) quantify these effects .

What computational tools are recommended for elucidating the electronic properties of this compound?

Advanced Question

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model the HOMO-LUMO gap, highlighting the propargyloxy group’s role in charge transfer. Electrostatic potential maps visualize nucleophilic attack sites. Molecular dynamics (MD) simulations (GROMACS) assess solvation effects in aqueous vs. lipid membranes .

How can regioselectivity challenges during propargylation be mitigated?

Basic Question

Use bulky bases (e.g., DBU) to favor O- over C-alkylation. Monitoring via TLC (silica, UV visualization) ensures reaction quench before di-alkylation occurs. For competing aromatic substitutions, meta-directing groups on the benzene ring can be introduced .

Advanced Question

Dirhodium catalysts (e.g., Rh₂(OAc)₄) enable site-selective C–H activation for propargyloxy insertion. In situ IR spectroscopy tracks intermediate enolates to refine kinetic control .

What analytical approaches are used to study metabolic pathways of this compound in biological systems?

Advanced Question

In vitro microsomal assays (rat liver S9 fraction) with LC-QTOF-MS identify phase I metabolites (e.g., oxidative dealkylation) and phase II conjugates (glucuronidation). Stable isotope labeling (¹³C-propargyl) traces metabolic flux .

How does this compound compare structurally and functionally to commercial pesticides like flucythrinate?

Basic Question

Unlike flucythrinate’s α-cyano and difluoromethoxy groups, this compound lacks insecticidal motifs but shares esterase susceptibility. Comparative NMR and bioassay data highlight these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.